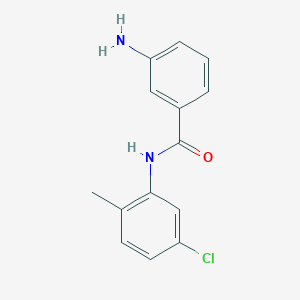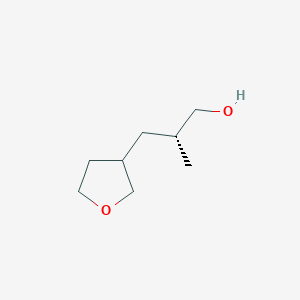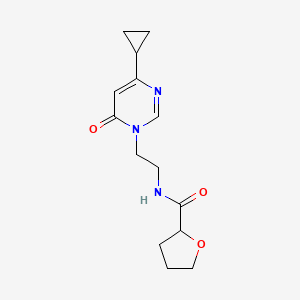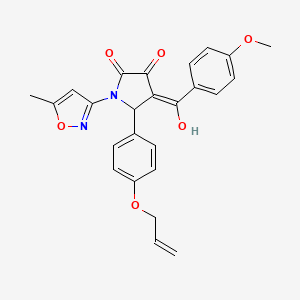
5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant interest due to its unique chemical structure and potential applications in various scientific fields. Its structure comprises multiple functional groups, including an allyloxyphenyl group, a methoxybenzoyl group, a hydroxy group, and an isoxazole ring, which contribute to its reactivity and utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-allyloxybenzaldehyde through the reaction of 4-hydroxybenzaldehyde with allyl bromide. This intermediate is then subjected to a series of reactions, including condensation with methyl isoxazole carboxylate, followed by cyclization and introduction of the methoxybenzoyl group under controlled conditions. The final compound is obtained after purification and characterization using spectroscopic techniques such as NMR and IR.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scale-up of the laboratory synthesis route with optimization for yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and ensure consistent product quality. The use of catalysts and automated monitoring of reaction parameters are crucial to achieving high throughput in industrial production.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Conversion of the hydroxy group to a carbonyl group under oxidizing conditions.
Reduction: : Reduction of the allyloxy group to an alcohol.
Substitution: : Halogenation or nitration of the aromatic rings.
Cyclization: : Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, halogenating agents such as bromine, and cyclizing agents like acidic or basic catalysts.
Major Products: The reactions yield a variety of products depending on the reaction conditions. For example, oxidation may produce a corresponding ketone or aldehyde, while substitution reactions can introduce functional groups like halogens or nitro groups onto the aromatic rings.
科学研究应用
5-(4-(Allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one finds applications across multiple research fields:
Chemistry: : Used as a starting material for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: : Explored for its therapeutic potential in treating diseases through its interaction with specific biological targets.
Industry: : Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The compound's mechanism of action is often related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple functional groups enables it to form various types of chemical bonds and interactions, such as hydrogen bonding, Van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to therapeutic effects.
相似化合物的比较
Compared to similar compounds, 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one stands out due to the unique combination of its functional groups and the resulting chemical versatility. Similar compounds include:
4-Allyloxybenzaldehyde: : Shares the allyloxyphenyl group but lacks the isoxazole ring and methoxybenzoyl group.
Methyl isoxazole carboxylate: : Contains the isoxazole ring but lacks the allyloxy and methoxybenzoyl groups.
4-Methoxybenzoyl chloride: : Has the methoxybenzoyl group but is structurally simpler and lacks the isoxazole and allyloxyphenyl groups.
This uniqueness allows for specific interactions and reactions that are not easily achievable with other compounds, making it a valuable molecule for specialized applications.
属性
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-19-11-5-16(6-12-19)22-21(23(28)17-7-9-18(31-3)10-8-17)24(29)25(30)27(22)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHRDKNGLKSJJ-XTQSDGFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
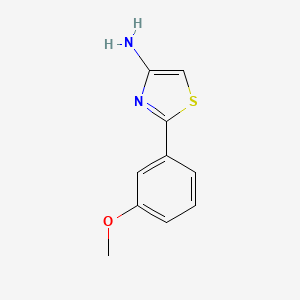
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)

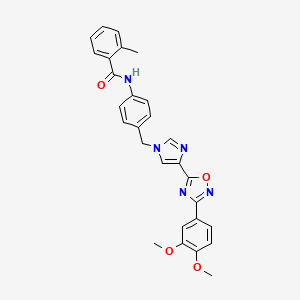
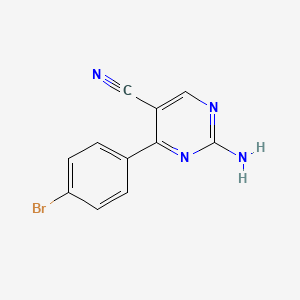


![8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)
